N-cyclopentyl-5-methylpyrazine-2-carboxamide
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Overview
Description
N-cyclopentyl-5-methylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a cyclopentyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methylpyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-cyclopentyl-5-methylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpyrazine-2-carboxamide
- N-cyclohexylpyrazine-2-carboxamide
- N-methylpyrazine-2-carboxamide
Uniqueness
N-cyclopentyl-5-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
N-cyclopentyl-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-6-13-10(7-12-8)11(15)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJPTBCHYLJTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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